![molecular formula C19H18FN3O2S B2494696 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide CAS No. 897455-59-3](/img/structure/B2494696.png)
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide is a chemical entity that likely exhibits interesting pharmacological or material properties due to its unique structural framework. The presence of imidazole, fluorophenyl, and methoxybenzamide moieties suggests potential bioactivity, reflecting the importance of detailed chemical and physical analysis.
Synthesis Analysis
Synthesis of structurally related compounds involves key steps such as the formation of imidazole rings, introduction of fluorophenyl groups, and attachment of methoxybenzamide functionalities. For instance, the preparation of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involved single-crystal X-ray diffraction techniques, indicating sophisticated methods for constructing complex molecules (Yeong et al., 2018).
Molecular Structure Analysis
Molecular structure determination, often via X-ray crystallography, reveals crucial insights into the compound's geometry and intermolecular interactions. The crystal packing of related compounds, as seen with 4-fluoro-3-nitrobenzoic acid, demonstrates the role of hydrogen bonding in stabilizing molecular structures (Yeong et al., 2018).
Applications De Recherche Scientifique
Radiolabeled Compounds for Receptor Imaging
Compounds with similar structural features have been developed for receptor imaging, particularly in the context of positron emission tomography (PET). For instance, radiolabeled nonpeptide angiotensin II antagonists have been synthesized for angiotensin II, AT1 receptor imaging. These compounds, including [11C]L-159,884, exhibit potent and selective ligand characteristics for the AT1 receptor, highlighting their utility in medical imaging and receptor localization studies (Hamill et al., 1996).
Antimicrobial Screening
A series of compounds incorporating thiazole rings have been synthesized and evaluated for their antimicrobial properties. These include derivatives with benzamide moieties, which were tested against various bacterial and fungal strains. The research demonstrates the potential of thiazole derivatives in therapeutic interventions for microbial diseases, suggesting that similar compounds could be investigated for antimicrobial activities (Desai et al., 2013).
Synthesis and Crystal Structure Analysis
The synthesis and structural analysis of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, have been explored. These studies involve characterizing the molecular structures through techniques like single-crystal X-ray diffraction. Such research contributes to a deeper understanding of the chemical and physical properties of benzamide derivatives and their potential applications in material science and drug development (Yeong et al., 2018).
Anticancer Activity
Compounds featuring thiazole and benzothiazole scaffolds have been investigated for their anticancer properties. The structural modifications and substitution patterns on these scaffolds play a crucial role in modulating antitumor activity. Such studies pave the way for the development of novel anticancer agents based on the structural framework of thiazoles and related compounds, underscoring the potential of compounds like "N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide" in oncological research (Osmaniye et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-16-4-2-3-14(11-16)18(24)21-9-10-26-19-22-12-17(23-19)13-5-7-15(20)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYOWCACGSONDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.